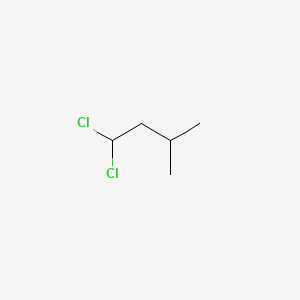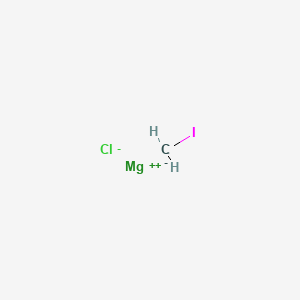
N-(Trichloromethylthio)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trichloromethylthio)succinimide is an organic compound with the molecular formula C5H4Cl3NO2S. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a trichloromethylthio group. This compound is known for its use in various chemical reactions and applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
N-(Trichloromethylthio)succinimide can be synthesized through the reaction of succinimide with trichloromethylthiolating agents. One common method involves the reaction of succinimide with trichloromethyl sulfenyl chloride (Cl3CSCl) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions
N-(Trichloromethylthio)succinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted succinimides depending on the nucleophile used.
科学的研究の応用
N-(Trichloromethylthio)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the trichloromethylthio group into molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of bioactive compounds.
作用機序
The mechanism by which N-(Trichloromethylthio)succinimide exerts its effects involves the reactivity of the trichloromethylthio group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
N-Chlorosuccinimide: Used as a chlorinating agent in organic synthesis.
N-Bromosuccinimide: Commonly used for bromination reactions.
N-Hydroxysuccinimide: Utilized in bioconjugation and peptide synthesis.
Uniqueness
N-(Trichloromethylthio)succinimide is unique due to the presence of the trichloromethylthio group, which imparts distinct reactivity compared to other succinimide derivatives. This makes it particularly useful in introducing the trichloromethylthio moiety into organic molecules, a feature not shared by its analogs .
特性
CAS番号 |
5427-83-8 |
|---|---|
分子式 |
C5H4Cl3NO2S |
分子量 |
248.5 g/mol |
IUPAC名 |
1-(trichloromethylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H4Cl3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2 |
InChIキー |
QASYGYLAWGMUIP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)SC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)

![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)



![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)


![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)


